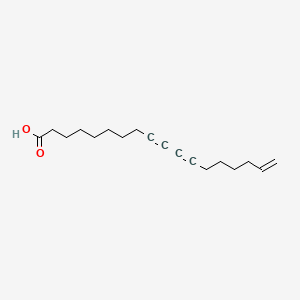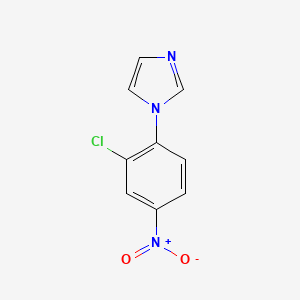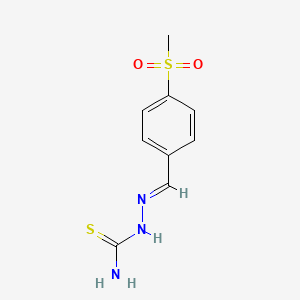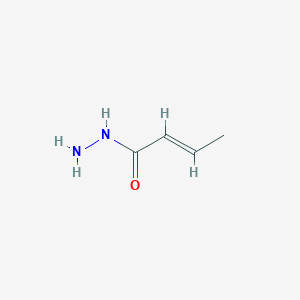
2-(trifluoroacetyl)-3,4-dihydronaphthalen-1(2H)-one
概要
説明
2-(Trifluoroacetyl)-3,4-dihydronaphthalen-1(2H)-one is a fluorinated organic compound that has garnered interest due to its unique chemical properties and potential applications in various fields. The presence of the trifluoroacetyl group imparts distinct characteristics to the molecule, making it valuable in synthetic chemistry and material science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(trifluoroacetyl)-3,4-dihydronaphthalen-1(2H)-one typically involves the reaction of 2-(trifluoroacetyl)phenols with vinyltriphenylphosphonium chloride. This reaction follows the Schweizer protocol and can yield the desired compound in moderate to excellent yields . The reaction conditions often include the use of organic solvents and controlled temperatures to ensure optimal product formation.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis protocols. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound in bulk quantities.
化学反応の分析
Types of Reactions
2-(Trifluoroacetyl)-3,4-dihydronaphthalen-1(2H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the trifluoroacetyl group to other functional groups.
Substitution: The trifluoroacetyl group can be substituted with other groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and specific solvents.
Major Products
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
科学的研究の応用
2-(Trifluoroacetyl)-3,4-dihydronaphthalen-1(2H)-one has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of fluorinated compounds.
Biology: The compound’s unique properties make it useful in studying biological interactions and mechanisms.
Industry: The compound is used in the development of materials with specific properties, such as increased stability and reactivity
作用機序
The mechanism by which 2-(trifluoroacetyl)-3,4-dihydronaphthalen-1(2H)-one exerts its effects involves the interaction of the trifluoroacetyl group with various molecular targets. The high electronegativity of the trifluoromethyl group enhances the compound’s ability to participate in electrophilic reactions, making it a potent reagent in organic synthesis . The molecular pathways involved include nucleophilic substitution and radical formation, which contribute to the compound’s reactivity and stability.
類似化合物との比較
Similar Compounds
Methyl (2,2,2-trifluoroacetyl)-L-tyrosinate: This compound shares the trifluoroacetyl group and exhibits similar reactivity and applications.
Trifluoroacetimidoyl halides: These compounds are potent trifluoromethyl synthons used in various synthetic applications.
Uniqueness
2-(Trifluoroacetyl)-3,4-dihydronaphthalen-1(2H)-one is unique due to its specific structure, which combines the trifluoroacetyl group with a dihydronaphthalenone core. This combination imparts distinct chemical properties, making it valuable in specialized applications where both stability and reactivity are required.
特性
IUPAC Name |
2-(2,2,2-trifluoroacetyl)-3,4-dihydro-2H-naphthalen-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9F3O2/c13-12(14,15)11(17)9-6-5-7-3-1-2-4-8(7)10(9)16/h1-4,9H,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGDMEHMCEGBLBB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2C(=O)C1C(=O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9F3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30426032 | |
| Record name | 2-trifluoroacetyl-1-tetralone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30426032 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
318-46-7 | |
| Record name | 2-trifluoroacetyl-1-tetralone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30426032 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details











Synthesis routes and methods III
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






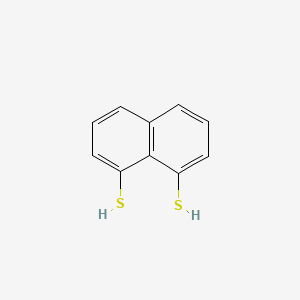
![2-[(2,4-Dichlorophenyl)methylidene]-6-[(2-methylphenyl)methoxy]-1-benzofuran-3-one](/img/structure/B1624016.png)
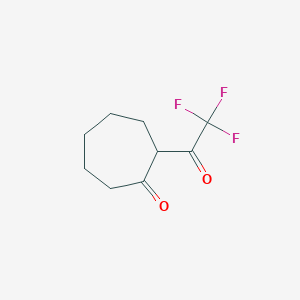
![7-Bromo-4-methyl-3,4-dihydro-1H-benzo[E][1,4]diazepine-2,5-dione](/img/structure/B1624018.png)
